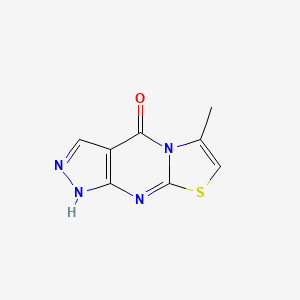![molecular formula C8H8ClF3N2O2S B12803651 [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CAS No. 31574-94-4](/img/structure/B12803651.png)
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 2-chloro-1,1,2-trifluoroethyl group
Vorbereitungsmethoden
The synthesis of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with 2-chloro-1,1,2-trifluoroethyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Known for its use as a solvent and in chemical synthesis.
4-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulfone: Used in various industrial applications and as an intermediate in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
31574-94-4 |
|---|---|
Molekularformel |
C8H8ClF3N2O2S |
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
[4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C8H8ClF3N2O2S/c9-7(10)8(11,12)17(15,16)6-3-1-5(14-13)2-4-6/h1-4,7,14H,13H2 |
InChI-Schlüssel |
WUNASAFRLVFQSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


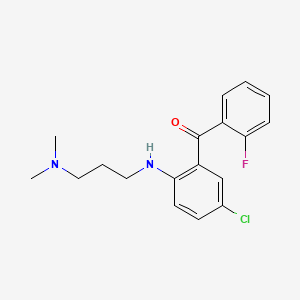


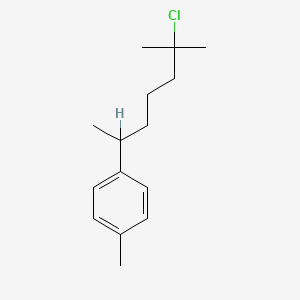

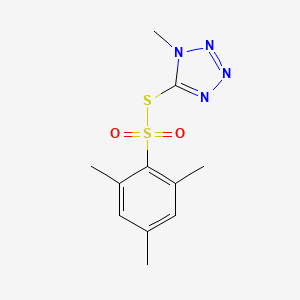



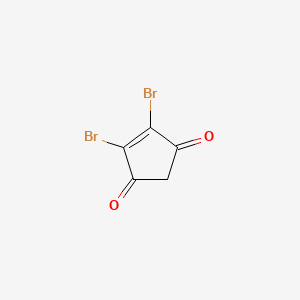
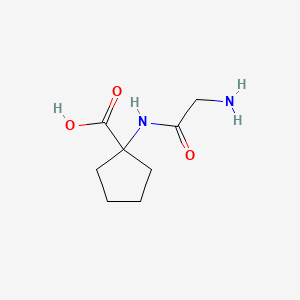

![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
